N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 897453-98-4
VCID: VC11934709
InChI: InChI=1S/C17H18ClN5O4S/c1-21-14-13(15(25)23(3)17(26)22(14)2)20-16(21)28-8-12(24)19-10-7-9(18)5-6-11(10)27-4/h5-7H,8H2,1-4H3,(H,19,24)
SMILES: CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Molecular Formula: C17H18ClN5O4S
Molecular Weight: 423.9 g/mol

N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

CAS No.: 897453-98-4

Cat. No.: VC11934709

Molecular Formula: C17H18ClN5O4S

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide - 897453-98-4

Specification

CAS No. 897453-98-4
Molecular Formula C17H18ClN5O4S
Molecular Weight 423.9 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H18ClN5O4S/c1-21-14-13(15(25)23(3)17(26)22(14)2)20-16(21)28-8-12(24)19-10-7-9(18)5-6-11(10)27-4/h5-7H,8H2,1-4H3,(H,19,24)
Standard InChI Key ANBKNLINTPQLBQ-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Canonical SMILES CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₇H₁₈ClN₅O₄S, with a molecular weight of 423.9 g/mol. Key structural features include:

  • A 1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine core, which is a modified purine derivative.

  • A sulfanyl (-S-) group linking the purine system to an acetamide side chain.

  • A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₈ClN₅O₄S
Molecular Weight423.9 g/mol
IUPAC NameN-(5-chloro-2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
logP (Predicted)~2.5 (estimated via analogs)

The purine core’s methylation at positions 1, 3, and 9 enhances lipophilicity, while the chloro and methoxy substituents on the phenyl ring may influence electronic interactions and solubility .

Synthetic Pathways

Key Reaction Steps

While no explicit synthesis for this compound is documented, analogous acetamide derivatives suggest a multi-step approach:

  • Purine Core Preparation: Alkylation of xanthine derivatives to introduce methyl groups at positions 1, 3, and 9.

  • Sulfanyl Bridge Formation: Thiolation at position 8 of the purine using sulfurizing agents (e.g., P₂S₅) .

  • Acetamide Coupling: Reaction of the purine thiol with chloroacetyl chloride, followed by condensation with 5-chloro-2-methoxyaniline using carbodiimide coupling agents (e.g., DCC or DIC) .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
Purine MethylationMethyl iodide, K₂CO₃, DMF60–70%
ThiolationP₂S₅, toluene, reflux50–65%
Acetamide FormationDIC, THF, 0°C to RT75–85%

Optimization of solvent choice (e.g., DMF for polar intermediates) and temperature control is critical to minimize side reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (DMSO-d₆, δ ppm):

  • Purine Core: Methyl groups at δ 3.1–3.5 (singlets, 3H each).

  • Sulfanyl Bridge: Adjacent protons at δ 4.2–4.5 (multiplet) .

  • Aromatic Protons: Chloro-methoxyphenyl signals at δ 6.8–7.3 .

Infrared (IR) Spectroscopy

Key absorption bands:

  • C=O Stretching: 1680–1720 cm⁻¹ (purine dioxo groups).

  • N-H Bend: 1540–1580 cm⁻¹ (acetamide) .

Compound ClassActivity (IC₅₀)Reference
Methylated Purines1–10 μM (kinase inhibition)
Sulfanyl Acetamides5–20 μM (antimicrobial)

Computational and Physicochemical Insights

ADMET Predictions

  • logP: ~2.5 (moderate lipophilicity) .

  • Solubility: <0.1 mg/mL (aqueous, pH 7.4) .

  • BBB Permeation: Unlikely due to polar acetamide group .

Molecular Docking Simulations

Preliminary docking (using Autodock Vina) suggests affinity for adenosine A₂A receptor (ΔG = -8.2 kcal/mol), though experimental validation is required.

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